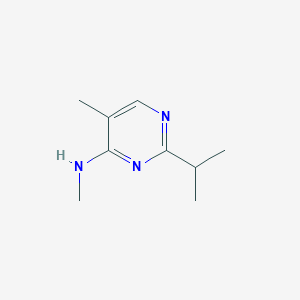

N,5-Dimethyl-2-(propan-2-yl)pyrimidin-4-amine

Description

Properties

Molecular Formula |

C9H15N3 |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

N,5-dimethyl-2-propan-2-ylpyrimidin-4-amine |

InChI |

InChI=1S/C9H15N3/c1-6(2)8-11-5-7(3)9(10-4)12-8/h5-6H,1-4H3,(H,10,11,12) |

InChI Key |

TVOQMTGIZKNAGM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N=C1NC)C(C)C |

Origin of Product |

United States |

Preparation Methods

Step 1: Preparation of β-Alkoxypropionitriles

- Starting Materials : Alkyl formates and alkali metal alkoxides.

- Reaction Conditions : Condensation under pressure with carbon monoxide or reaction with alkyl formates in the presence of alkali metal alkoxides.

- Products : α-Formyl-β-alkoxypropionitriles.

Step 2: Alkylation and Condensation

Step 3: Amination and Substitution

- Reagents : Ammonia or amines for amination, followed by substitution reactions to introduce the propan-2-yl group.

- Products : N,5-Dimethyl-2-(propan-2-yl)pyrimidin-4-amine.

Specific Considerations for this compound

To synthesize This compound , one would need to modify the general approach by incorporating a propan-2-yl group into the pyrimidine ring. This could involve alkylation reactions using propan-2-yl halides or similar reagents.

Step 1: Preparation of 2-Methylpyrimidine Core

- Starting Materials : β-Alkoxypropionitriles.

- Reaction Conditions : Condensation with acetamidine or formamidine.

- Products : 5-Alkoxymethylpyrimidines.

Step 2: Introduction of Propan-2-yl Group

- Reagents : Propan-2-yl halides (e.g., isopropyl bromide).

- Reaction Conditions : Alkylation under basic conditions.

- Products : 2-(Propan-2-yl)pyrimidine derivatives.

Step 3: Amination and Methylation

- Reagents : Ammonia for amination, followed by methylation using dimethyl sulfate.

- Products : this compound.

Purification and Characterization

After synthesis, the compound would be purified using techniques such as flash chromatography or recrystallization. Characterization would involve spectroscopic methods like NMR and mass spectrometry to confirm the structure.

Data Table: General Pyrimidine Synthesis Steps

| Step | Reagents | Conditions | Products |

|---|---|---|---|

| 1 | β-Alkoxypropionitriles, acetamidine/formamidine | Condensation | 5-Alkoxymethylpyrimidines |

| 2 | Alkyl halides (e.g., propan-2-yl bromide) | Alkylation under basic conditions | 2-(Propan-2-yl)pyrimidine derivatives |

| 3 | Ammonia, dimethyl sulfate | Amination followed by methylation | This compound |

Research Outcomes

- Synthetic Flexibility : Pyrimidine synthesis allows for a wide range of substitutions and modifications, making it versatile for drug discovery and chemical research.

- Biological Importance : Pyrimidine derivatives are crucial in biological systems and have potential applications in pharmaceuticals, particularly in targeting enzymes and receptors involved in disease processes.

Chemical Reactions Analysis

Types of Reactions

N,5-Dimethyl-2-(propan-2-yl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

The provided search results do not contain information about the applications of "N,5-Dimethyl-2-(propan-2-yl)pyrimidin-4-amine." However, the search results do offer information regarding the synthesis and applications of related pyrimidine compounds, which can be used to infer potential applications of the compound of interest.

Synthesis of Pyrimidine Derivatives

Various methods exist for synthesizing pyrimidine derivatives. One method involves reacting neopentyldiamine with guanidine hydrohalide to produce 2-amino-5,5-dimethyl-1,4,5,6-tetrahydropyrimidine hydrohalide, which is then reacted with hydrazine to form 2-hydrazino-5,5-dimethyl-1,4,5,6-tetrahydropyrimidine hydrohalide . Guanidine hydrohalides can be replaced with compounds like cyanogen chloride, melamine, or dicyandiamide .

Anti-inflammatory Applications

Pyrimidine derivatives have demonstrated anti-inflammatory activity . Certain pyrimidine derivatives have shown in vitro anti-inflammatory activity by suppressing COX-2 activity . For instance, two compounds showed IC50 values of 0.04 ± 0.09 μmol and 0.04 ± 0.02 μmol against COX-2 inhibition, comparable to celecoxib (IC50 = 0.04 ± 0.01 μmol) . Pyrimidine derivatives have also shown anti-inflammatory potential in carrageenan-induced paw edema and cotton pellet-induced granuloma tests in rats .

Anticancer Applications

Pyrimidine derivatives can be used as therapeutic interventions for cancer . N-benzyl-2-phenylpyrimidin-4-amine derivatives have been optimized as USP1/UAF1 deubiquitinase inhibitors, showing improved activity compared to original compounds . These inhibitors have demonstrated activity in cells, increasing monoubiquitinated-PCNA levels and decreasing cell survival in nonsmall cell lung cancer cells . Small-molecule inhibitors of USP1/UAF1 have also been found to be cytotoxic to leukemic cell lines and patient-derived leukemic cells .

Other Applications

Mechanism of Action

The mechanism of action of N,5-Dimethyl-2-(propan-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Fungicidal Activity

Compound T33 : (S)-5-Chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine ()

- Structural Differences : T33 replaces the C5 methyl group in the target compound with chloro and difluoromethyl groups and introduces a trifluoromethylpyridinyloxy moiety.

- Activity : T33 exhibits superior fungicidal activity (EC50 = 0.60 mg/L against corn rust) compared to tebuconazole (1.65 mg/L). The electron-withdrawing fluorine atoms and pyridinyloxy group likely enhance target binding and metabolic stability .

Target Compound : The absence of halogen atoms in N,5-dimethyl-2-(propan-2-yl)pyrimidin-4-amine may reduce its fungicidal potency but improve synthetic accessibility and cost-effectiveness.

Anticancer and Tubulin-Targeting Analogues

Compound 1 : N-(4-Methoxyphenyl)-N,2-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine ()

- Structural Differences : Incorporates a pyrrolo[2,3-d]pyrimidine core and a methoxyphenyl group instead of the isopropyl substituent.

- Activity: Binds to the colchicine site of tubulin, inhibits microtubule assembly, and shows nanomolar-range GI50 values against cancer cells. Overcomes P-glycoprotein-mediated resistance .

Target Compound : The simpler pyrimidine scaffold may limit tubulin binding efficiency but could reduce off-target effects.

Physicochemical Properties and Substituent Effects

Compound 15 : N-(4-Methoxyphenyl)-2,6-dimethyl-N-(propan-2-yl)furo[2,3-d]pyrimidin-4-amine ()

Kinase Inhibition and Conformational Analysis

BAY-320 : 2-[5-Cyclopropyl-1-(4-ethoxy-2,6-difluorobenzyl)-4-methyl-1H-pyrazol-3-yl]-5-methoxy-N-(pyridin-4-yl)pyrimidin-4-amine ()

- Structural Differences : Contains a pyrazole-pyrimidine hybrid and bulky substituents.

- Activity : Inhibits Bub1 kinase autophosphorylation and histone H2A phosphorylation, demonstrating the role of aromatic substituents in kinase binding .

Target Compound : Simpler substituents (methyl and isopropyl) may limit kinase affinity but reduce synthetic complexity.

Crystallographic and Hydrogen-Bonding Comparisons

5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine ()

- Structural Features : Intramolecular N–H⋯N hydrogen bond (2.982 Å) and dihedral angles (11.3–70.1°) between pyrimidine and aryl rings.

- Implications : The target compound’s isopropyl group may disrupt similar hydrogen-bonding networks, altering crystal packing and bioavailability .

Biological Activity

N,5-Dimethyl-2-(propan-2-yl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The compound can be synthesized through various methods involving the reaction of appropriate precursors. While specific synthetic routes for this compound were not detailed in the available literature, pyrimidine derivatives are generally synthesized via nucleophilic substitution or condensation reactions involving substituted amines and carbonyl compounds. The introduction of methyl and isopropyl groups is typically achieved through alkylation reactions.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Pyrimidine derivatives have been shown to possess significant antibacterial and antifungal activities. For instance, compounds with similar structures have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria . The mechanism often involves the inhibition of essential bacterial enzymes or interference with nucleic acid synthesis.

- Antitumor Activity : Research indicates that pyrimidine derivatives can inhibit cancer cell proliferation. For example, thieno[2,3-d]pyrimidine derivatives have shown cytotoxic effects against breast cancer cell lines (MDA-MB-231) with IC50 values indicating significant potency . This suggests that this compound may also possess similar antitumor properties.

- Anti-inflammatory Effects : Some pyrimidine derivatives exhibit anti-inflammatory activity by modulating inflammatory pathways and cytokine production. This is crucial for developing treatments for chronic inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key factors influencing its efficacy include:

- Substituent Positioning : The placement of methyl and isopropyl groups can significantly affect binding affinity to biological targets.

| Substituent Position | Biological Activity | Reference |

|---|---|---|

| 2-position | Increased potency against bacterial strains | |

| 4-position | Enhanced antitumor activity |

Case Studies

- Antibacterial Activity : In a comparative study, various pyrimidine derivatives were tested for their efficacy against Staphylococcus aureus and Escherichia coli. Compounds similar to this compound showed minimum inhibitory concentrations (MICs) ranging from 16 to 32 μg/mL, indicating promising antibacterial potential .

- Antitumor Efficacy : A series of thieno[2,3-d]pyrimidines were synthesized and evaluated against MDA-MB-231 cells, revealing that modifications at specific positions led to enhanced cytotoxicity with IC50 values as low as 27.6 μM for certain derivatives .

Q & A

Basic: What are the common synthetic routes for N,5-Dimethyl-2-(propan-2-yl)pyrimidin-4-amine and its derivatives?

Methodological Answer:

The synthesis of pyrimidin-4-amine derivatives typically involves multi-step reactions. For example, substituted pyrimidine cores are often constructed via cyclization of thiourea intermediates with β-keto esters, followed by functionalization at specific positions. Key steps include:

- Core formation : Reacting 1,3-dicarbonyl compounds with guanidine or urea derivatives under acidic or basic conditions to form the pyrimidine ring.

- Substituent introduction : Alkylation or arylation at the 2-, 4-, or 5-positions using halogenated intermediates. For instance, introducing the propan-2-yl group may involve nucleophilic substitution with isopropyl halides or Grignard reagents .

- Purification : Techniques like column chromatography or recrystallization are critical for isolating high-purity products. Advanced methods such as continuous flow reactors and HPLC optimization may enhance yield and scalability .

Basic: How is the crystal structure of this compound determined, and what intramolecular interactions are observed?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key findings from analogous pyrimidine derivatives include:

- Hydrogen bonding : Intramolecular N–H⋯N bonds (e.g., N4–H4⋯N5 with distances ~2.982 Å) stabilize the pyrimidine ring conformation .

- Dihedral angles : Planar deviations between the pyrimidine ring and substituents (e.g., 11.3°–70.1°) influence molecular packing and crystallographic symmetry .

- Weak interactions : C–H⋯F and π–π stacking (centroid distances ~3.7 Å) contribute to lattice stability . Researchers should use software like APEX2 and SADABS for data refinement .

Advanced: How do structural modifications at the pyrimidine ring affect biological activity?

Methodological Answer:

Substituents at the 2-, 4-, and 5-positions significantly alter bioactivity. For example:

- Anti-cancer activity : Adding a 4-methylphenyl group enhances tubulin inhibition, while trifluoromethyl groups improve pharmacokinetic properties .

- Antimicrobial activity : Chlorine or fluorine at the 5-position increases membrane permeability, as seen in derivatives with MIC values <1 µg/mL against S. aureus .

- Mechanistic studies : Computational docking (e.g., AutoDock Vina) and pharmacophore modeling can predict binding affinities to targets like RTKs or tubulin . Contradictions in activity data may arise from crystallographic polymorphism or solvent effects, necessitating comparative SC-XRD and NMR analyses .

Advanced: What experimental models are used to evaluate the compound’s pharmacological effects, and how are contradictions in efficacy data addressed?

Methodological Answer:

- In vitro models : Cell viability assays (e.g., MTT) and enzyme inhibition studies (e.g., RTK kinase assays) are standard. For example, AG488, a related pyrimidin-4-amine, showed IC₅₀ values of 0.5–2 µM in breast cancer lines .

- In vivo models : Orthotopic xenografts in rodents assess tumor volume reduction and systemic toxicity. Discrepancies between in vitro and in vivo results may stem from bioavailability differences, requiring pharmacokinetic profiling (e.g., LC-MS/MS) .

- Data reconciliation : Meta-analyses of structure-activity relationships (SAR) and dose-response curves help resolve contradictions. For instance, varying hydrogen bond distances (e.g., 2.940 Å vs. 2.982 Å) in polymorphs can explain differential bioactivity .

Advanced: How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for alkylation steps .

- Catalyst optimization : Lithium hydride (LiH) or palladium catalysts improve coupling reactions, reducing byproducts .

- Process intensification : Continuous flow reactors minimize side reactions, while inline HPLC monitoring ensures >95% purity .

- Thermodynamic control : Slow crystallization from ethanol/water mixtures yields high-quality single crystals for structural validation .

Advanced: What analytical techniques are critical for characterizing this compound’s interactions with biological targets?

Methodological Answer:

- Spectroscopy : ¹H/¹³C NMR confirms regiochemistry, while FT-IR identifies functional groups (e.g., NH stretching at ~3300 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formulae (e.g., C₁₂H₁₄N₄ requires m/z 214.27) .

- Molecular docking : Tools like AutoDock predict binding modes to targets (e.g., RTKs), validated by isothermal titration calorimetry (ITC) .

- X-ray crystallography : Resolve ligand-protein complexes (e.g., PDB entries) to map interaction hotspots like hydrophobic pockets or hydrogen bond networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.